molecular formula C15H15NO2 B11519687 N-(4-hydroxy-3-methylphenyl)-4-methylbenzamide

N-(4-hydroxy-3-methylphenyl)-4-methylbenzamide

Cat. No.: B11519687
M. Wt: 241.28 g/mol
InChI Key: PDIWCRPJUDLJDY-UHFFFAOYSA-N
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Description

N-(4-hydroxy-3-methylphenyl)-4-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a phenyl ring substituted with a hydroxyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-3-methylphenyl)-4-methylbenzamide typically involves the reaction of 4-hydroxy-3-methylbenzoic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-3-methylphenyl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-methyl-3-methylbenzophenone.

    Reduction: Formation of N-(4-hydroxy-3-methylphenyl)-4-methylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(4-hydroxy-3-methylphenyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-3-methylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxy-3-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    4-hydroxy-3-methylacetophenone: Lacks the amide group but has a similar phenyl ring substitution pattern.

Uniqueness

N-(4-hydroxy-3-methylphenyl)-4-methylbenzamide is unique due to the presence of both a hydroxyl and a methyl group on the phenyl ring, combined with a benzamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-(4-hydroxy-3-methylphenyl)-4-methylbenzamide

InChI

InChI=1S/C15H15NO2/c1-10-3-5-12(6-4-10)15(18)16-13-7-8-14(17)11(2)9-13/h3-9,17H,1-2H3,(H,16,18)

InChI Key

PDIWCRPJUDLJDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C

Origin of Product

United States

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